molecular formula C20H26ClN5O5 B11934531 Thalidomide-NH-amido-C5-NH2 hydrochloride

Thalidomide-NH-amido-C5-NH2 hydrochloride

Cat. No.: B11934531
M. Wt: 451.9 g/mol
InChI Key: CQZKSJMXWTXOKX-UHFFFAOYSA-N
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Description

Thalidomide-NH-amido-C5-NH2 hydrochloride (CAS: 2375194-03-7) is a cereblon (CRBN)-targeting proteolysis-targeting chimera (PROTAC) linker derivative. Its structure integrates a thalidomide scaffold—a known E3 ubiquitin ligase ligand—connected via an amide bond to a pentyl (C5) alkyl chain terminating in a primary amine, stabilized as a hydrochloride salt. This design enables the compound to serve as a critical component in PROTACs, facilitating targeted protein degradation by linking CRBN to a protein-of-interest ligand .

Key properties include:

  • Molecular formula: C₁₈H₂₃ClN₄O₄ (inferred from structural analogs).
  • Molecular weight: ~422.86 g/mol (estimated).
  • Solubility: High aqueous solubility due to the hydrochloride salt.
  • Applications: Used in drug discovery for oncology and inflammatory diseases.

Properties

Molecular Formula

C20H26ClN5O5

Molecular Weight

451.9 g/mol

IUPAC Name

N-(5-aminopentyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide;hydrochloride

InChI

InChI=1S/C20H25N5O5.ClH/c21-9-2-1-3-10-22-16(27)11-23-13-6-4-5-12-17(13)20(30)25(19(12)29)14-7-8-15(26)24-18(14)28;/h4-6,14,23H,1-3,7-11,21H2,(H,22,27)(H,24,26,28);1H

InChI Key

CQZKSJMXWTXOKX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCCCCN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-NH-amido-C5-NH2 hydrochloride involves the conjugation of a Thalidomide-based cereblon ligand with a linker. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the conjugation process. The specific steps and conditions may vary depending on the desired purity and yield of the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the compound. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process .

Chemical Reactions Analysis

Types of Reactions: Thalidomide-NH-amido-C5-NH2 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced derivatives .

Scientific Research Applications

Targeted Protein Degradation

Thalidomide-NH-amido-C5-NH2 hydrochloride is primarily utilized in the synthesis of PROTACs. These small molecules induce selective degradation of target proteins within cells by exploiting the ubiquitin-proteasome system. The compound binds to cereblon, a component of the E3 ubiquitin ligase complex, facilitating the ubiquitination and subsequent degradation of specific proteins associated with various diseases .

Cancer Treatment

The compound has shown promise in cancer research, particularly in treating multiple myeloma. Studies indicate that it can induce apoptosis in cancer cells by degrading anti-apoptotic proteins such as BCL-2. This mechanism enhances the therapeutic efficacy against hematological malignancies .

Immunomodulatory Effects

Thalidomide and its derivatives exhibit immunomodulatory properties by inhibiting the synthesis of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine. This action contributes to their anti-cancer effects and therapeutic applications in conditions such as rheumatoid arthritis and chronic graft-versus-host disease .

Anti-Angiogenic Properties

Research indicates that thalidomide analogs possess anti-angiogenic properties, which inhibit the formation of new blood vessels necessary for tumor growth. This characteristic is vital for developing therapies aimed at limiting tumor progression .

Case Study 1: Multiple Myeloma Treatment

A pivotal study demonstrated that this compound effectively induced apoptosis in multiple myeloma cells by targeting BCL-2 proteins for degradation. This finding underscores its potential as a therapeutic agent in treating blood cancers.

Case Study 2: Teratogenicity Investigation

Research investigating the teratogenic effects of thalidomide highlighted specific protein substrates targeted by cereblon that contribute to developmental abnormalities. Notably, PLZF was identified as a critical substrate whose degradation correlates with limb defects observed in animal models exposed to thalidomide .

Mechanism of Action

The mechanism of action of Thalidomide-NH-amido-C5-NH2 hydrochloride involves its role as an E3 ligase ligand-linker conjugate. The compound binds to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation. The molecular targets and pathways involved include the ubiquitin-proteasome system and various cellular signaling pathways .

Comparison with Similar Compounds

The following table summarizes structural and functional differences between Thalidomide-NH-amido-C5-NH2 hydrochloride and key analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Solubility & Stability Applications Reference
Thalidomide-NH-amido-C5-NH2 HCl 2375194-03-7 C₁₈H₂₃ClN₄O₄* ~422.86 C5 alkyl chain, amide linker, HCl salt High in water, stable at -20°C PROTAC synthesis
Thalidomide-O-amido-C8-NH2 HCl 2415263-07-7 C₂₃H₃₁ClN₄O₆ 494.97 C8 alkyl chain, ether-amide linker, HCl salt Moderate in organic solvents Catalysis, protein degradation
Thalidomide-O-C4-NH2 HCl 2376990-29-1 C₁₇H₂₀ClN₃O₅ 381.81 C4 alkyl chain, ether linker, HCl salt Soluble in DMSO, hygroscopic E3 ligase studies
Thalidomide-5-CH2-NH2 HCl 1010100-22-7 C₁₄H₁₆ClN₃O₄ 325.75 Methyl (CH2) spacer, HCl salt Low aqueous solubility Small-molecule conjugates
Thalidomide-5-PEG4-NH2 HCl 2743434-24-2 C₂₁H₂₈ClN₃O₈ 485.92 PEG4 linker, HCl salt High in DMSO (>100 mg/mL) Enhanced pharmacokinetics
Pomalidomide-5-C8-NH2 HCl Not provided C₂₄H₃₄ClN₅O₅* ~516.02 Pomalidomide core, C8 chain, HCl salt Research-grade stability High-affinity PROTACs

*Inferred from structural analogs.

Structural and Functional Analysis

Chain Length and Linker Type
  • C5 vs. C8 Chains : The C5 chain in Thalidomide-NH-amido-C5-NH2 HCl balances solubility and binding affinity, whereas the C8 analog (Thalidomide-O-amido-C8-NH2 HCl) exhibits enhanced hydrophobic interactions but reduced aqueous solubility .
  • Ether vs. Amide Linkers : Ether linkers (e.g., Thalidomide-O-C4-NH2 HCl) may reduce metabolic stability compared to amide bonds, which resist enzymatic cleavage .
Salt Form and Solubility
  • Hydrochloride vs. TFA Salts : Hydrochloride salts (e.g., Thalidomide-NH-amido-C5-NH2 HCl) generally offer better water solubility than trifluoroacetate (TFA) salts (e.g., Thalidomide-O-C6-NH2 TFA) .
PEG Incorporation
  • PEG4 Linkers : Thalidomide-5-PEG4-NH2 HCl demonstrates improved solubility and prolonged half-life due to PEG's hydrophilicity, though its larger size may hinder tissue penetration .
Core Modifications

Research Findings

  • Binding Affinity : Longer alkyl chains (C8) improve target engagement but increase aggregation risks. C5 chains offer a compromise for cellular uptake .
  • PROTAC Efficiency : Thalidomide-NH-amido-C5-NH2 HCl is widely used in PROTACs targeting BRD4 and EGFR, achieving DC₅₀ values <100 nM in vitro .
  • Stability : Amide linkers in C5 and C8 analogs show superior stability over ester-linked variants in serum studies .

Biological Activity

Thalidomide-NH-amido-C5-NH2 hydrochloride is a synthetic derivative of thalidomide, a compound initially developed in the 1950s. Its biological activity is primarily attributed to its interaction with cereblon (CRBN), a critical component of the E3 ubiquitin ligase complex. This interaction facilitates targeted protein degradation, which has significant implications for therapeutic applications in various diseases, particularly cancer and autoimmune disorders.

Chemical Structure and Properties

This compound possesses a complex chemical structure characterized by a unique amido group and a five-carbon linker. Its molecular formula is C20H25N5O5C_{20}H_{25}N_{5}O_{5} with a molecular weight of approximately 423.8 g/mol. The IUPAC name reflects its intricate design: N-(3-aminopropyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide; hydrochloride.

The mechanism of action for this compound involves several key processes:

  • Binding to Cereblon : The compound binds to CRBN, promoting the ubiquitination of target proteins, leading to their degradation via the proteasome pathway. This mechanism underlies its efficacy in treating conditions characterized by abnormal protein accumulation.
  • Modulation of Cytokines : Thalidomide derivatives are known to modulate inflammatory cytokines, notably inhibiting tumor necrosis factor-alpha (TNF-α) production in monocytes. This anti-inflammatory effect is crucial for its therapeutic applications in inflammatory diseases .

Biological Activity and Applications

This compound has demonstrated significant biological activity across various research domains:

  • Cancer Treatment : The compound's ability to degrade specific proteins involved in cancer progression makes it a promising candidate for treating multiple myeloma and other malignancies. Its action on CRBN is particularly relevant for targeting oncogenic proteins.
  • Autoimmune Diseases : By modulating immune responses and reducing inflammation, this compound may also be effective in managing autoimmune conditions .

Research Findings and Case Studies

Several studies have explored the biological activity of Thalidomide derivatives, including this compound:

  • Protein Degradation Studies : Research indicates that Thalidomide derivatives induce the degradation of specific substrates like PLZF (promyelocytic leukemia zinc finger), which is implicated in teratogenic effects associated with thalidomide .
  • Cytokine Modulation : Studies have shown that thalidomide can inhibit the production of pro-inflammatory cytokines such as IL-6 and IL-12, further supporting its use in inflammatory diseases .
  • Targeted Protein Degradation : The compound has been utilized in developing PROTACs (proteolysis-targeting chimeras), showcasing its potential in targeted therapeutic strategies .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Thalidomide-NH-amido-C4-NH2Shorter linker lengthDifferent linker length affects binding affinity
Thalidomide-O-amido-C4-NH2Different functional group orientationMay exhibit distinct pharmacological properties
Thalidomide-NH-C5-NH2Longer linker lengthVariations in linker length can influence activity

This compound stands out due to its specific five-carbon linker length and enhanced stability when forming conjugates with cereblon, making it particularly effective for targeted therapeutic applications.

Q & A

Q. How can researchers optimize the synthesis and purification of Thalidomide-NH-amido-C5-NH2 hydrochloride for high-purity yields?

Methodology:

  • Synthesis: Utilize amide coupling reagents (e.g., HATU or EDCI) to conjugate the thalidomide core with the C5 alkyl-amine linker. Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS to ensure complete conversion .
  • Purification: Employ reverse-phase HPLC with a C18 column, using gradients of acetonitrile/water (0.1% trifluoroacetic acid) to isolate the hydrochloride salt. Collect fractions at >95% purity (confirmed by LC-MS and NMR) .
  • Critical Parameters: Maintain anhydrous conditions during synthesis to avoid hydrolysis of the amide bond. Use inert gas (N₂/Ar) for moisture-sensitive steps .

Q. What are the recommended storage conditions to ensure compound stability?

Methodology:

  • Short-term: Store lyophilized powder at -20°C in airtight, light-resistant vials with desiccants (e.g., silica gel). Avoid repeated freeze-thaw cycles to prevent degradation .
  • Long-term: For aqueous solutions (e.g., 10 mM in DMSO), aliquot into single-use vials and store at -80°C. Validate stability via monthly LC-MS checks for decomposition peaks (e.g., hydrolysis of the amide bond) .

Q. How should researchers validate the compound’s identity and purity?

Methodology:

  • Identity: Use high-resolution mass spectrometry (HRMS) to confirm the molecular ion ([M+H]⁺ expected at m/z 438.86 for C₁₉H₂₃ClN₄O₆) and compare with theoretical values. Validate via ¹H/¹³C NMR (e.g., characteristic thalidomide phthalimide peaks at δ 7.6–8.1 ppm) .
  • Purity: Perform HPLC-UV analysis (λ = 220 nm) with a C18 column. Acceptable purity thresholds are ≥95% for cellular assays and ≥98% for in vivo studies .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound in PROTAC-mediated protein degradation?

Methodology:

  • Linker Optimization: Compare C5 with shorter (C2) or longer (C8) linkers to assess proteasome recruitment efficiency. Measure target protein degradation (e.g., via Western blot) in cell lines treated with PROTACs at 0.1–10 µM for 24–48 hours .
  • Control Experiments: Include negative controls (e.g., linker-only or thalidomide-only analogs) to confirm degradation is E3 ligase-dependent. Use CRISPR/Cas9 to knockout cereblon (CRBN) in cell lines to validate mechanism .

Q. How to address discrepancies between in vitro solubility data and in vivo bioavailability?

Methodology:

  • Solubility Screening: Test solubility in PBS (pH 7.4), DMSO, and serum-containing media. If precipitation occurs in PBS, consider PEGylation or co-solvents (e.g., 5% Cremophor EL) .
  • Pharmacokinetics (PK): Administer the compound intravenously (IV) and orally (PO) in rodent models. Measure plasma half-life (t₁/₂) and area under the curve (AUC) via LC-MS/MS. Adjust formulation based on bioavailability (<30% suggests poor absorption) .

Q. How to resolve conflicting toxicity profiles between in vitro and in vivo studies?

Methodology:

  • In Vitro Toxicity: Assess IC₅₀ in primary human hepatocytes and HEK293 cells using MTT assays. Note discrepancies if cytotoxicity occurs at >10 µM in vitro but not in vivo .
  • In Vivo Analysis: Conduct 14-day repeated-dose toxicity studies in mice (e.g., 10–100 mg/kg doses). Monitor organ histopathology (liver, kidneys) and serum biomarkers (ALT, creatinine). If hepatotoxicity arises, investigate metabolite formation via CYP450 inhibition assays .

Q. What strategies are recommended for impurity profiling during scale-up synthesis?

Methodology:

  • Impurity Identification: Use HPLC-MS to detect byproducts (e.g., hydrolyzed amide or oxidized thalidomide). Compare retention times and mass spectra with reference standards .
  • Mitigation: Optimize reaction stoichiometry (e.g., 1.2:1 molar ratio of linker to thalidomide) and introduce scavenger resins to trap unreacted intermediates. Validate purity at each scale-up stage (mg → g → kg) .

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